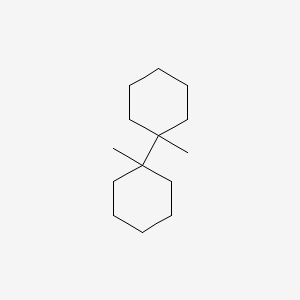
1,1'-Dimethyl-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dimethyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C8H16. It is also known as Gem-Dimethylcyclohexane. This compound consists of two cyclohexane rings, each substituted with a methyl group at the 1-position. The structure of 1,1’-Dimethyl-1,1’-bi(cyclohexane) is characterized by its stability and relatively simple molecular framework .
Métodos De Preparación
The synthesis of 1,1’-Dimethyl-1,1’-bi(cyclohexane) can be achieved through various methods. One common synthetic route involves the alkylation of cyclohexane with methylating agents under specific reaction conditions. Industrial production methods typically involve catalytic hydrogenation of precursors in the presence of suitable catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
1,1’-Dimethyl-1,1’-bi(cyclohexane) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include halogens, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1’-Dimethyl-1,1’-bi(cyclohexane) finds applications in various scientific research fields:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their conformational analysis.
Biology: Its derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is utilized as an additive in the formulation of certain industrial products, including lubricants and solvents
Mecanismo De Acción
The mechanism of action of 1,1’-Dimethyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s behavior in various chemical and biological systems. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
1,1’-Dimethyl-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: A simpler derivative with only one cyclohexane ring.
Cyclohexane: The parent compound without any methyl substitutions.
1,1-Cyclohexanediacetic acid: A compound with additional functional groups that impart different chemical properties.
The uniqueness of 1,1’-Dimethyl-1,1’-bi(cyclohexane) lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Propiedades
Número CAS |
1202-74-0 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
1-methyl-1-(1-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-13(9-5-3-6-10-13)14(2)11-7-4-8-12-14/h3-12H2,1-2H3 |
Clave InChI |
HUILBRQVJCTEEY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C2(CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




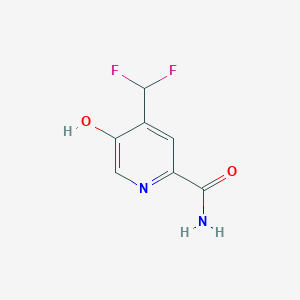
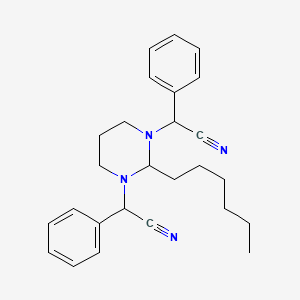
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)

![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
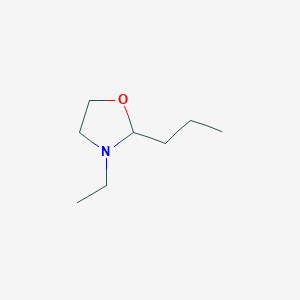

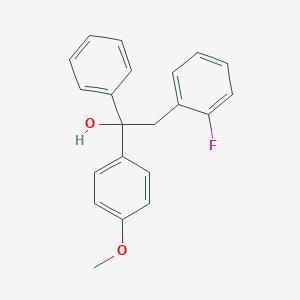
![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
